molecular formula C10H13NOS B11955447 N-(4-methoxyphenyl)-N-methylethanethioamide CAS No. 200403-56-1

N-(4-methoxyphenyl)-N-methylethanethioamide

Cat. No.: B11955447
CAS No.: 200403-56-1
M. Wt: 195.28 g/mol
InChI Key: KTQQGDIKHMFWST-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-methylethanethioamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group, and an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-methylethanethioamide typically involves the reaction of 4-methoxyaniline with ethanethioamide under specific conditions. One common method includes:

    Starting Materials: 4-methoxyaniline and ethanethioamide.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-methylethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Nucleophiles like halides, thiols, and amines in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-N-methylethanethioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-methylethanethioamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-N-methylethanethioamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its methoxy and thioamide groups contribute to its versatility in various chemical reactions and applications.

Properties

CAS No.

200403-56-1

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-methylethanethioamide

InChI

InChI=1S/C10H13NOS/c1-8(13)11(2)9-4-6-10(12-3)7-5-9/h4-7H,1-3H3

InChI Key

KTQQGDIKHMFWST-UHFFFAOYSA-N

Canonical SMILES

CC(=S)N(C)C1=CC=C(C=C1)OC

Origin of Product

United States

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